

A Comprehensive Technical Overview of Fmoc-D-Asp(OBzl)-OH

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Compound of Interest

Compound Name: Fmoc-D-Asp(OBzl)-OH

Cat. No.: B613528

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For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Asp(OBzl)-OH is a pivotal amino acid derivative extensively utilized in peptide synthesis, a fundamental process in drug discovery and development. This guide provides an in-depth look at its core physicochemical properties, its structural significance, and its application in the synthesis of complex peptides.

Core Physicochemical Data

The fundamental properties of **Fmoc-D-Asp(OBzl)-OH** are summarized below. This data is essential for accurate experimental planning, including reaction stoichiometry and analytical characterization.

Property	Value	References
Molecular Formula	C ₂₆ H ₂₃ NO ₆	[1][2][3]
Molecular Weight	445.5 g/mol	[1][3]
Alternative Molecular Weight	445.46 g/mol	[2][4][5][6]
CAS Number	150009-58-8	[1][2][3][6]

Structural and Functional Significance

Fmoc-D-Asp(OBzl)-OH is a derivative of the naturally occurring amino acid, aspartic acid. Its structure is modified with two key protecting groups that enable its utility in solid-phase peptide synthesis (SPPS).

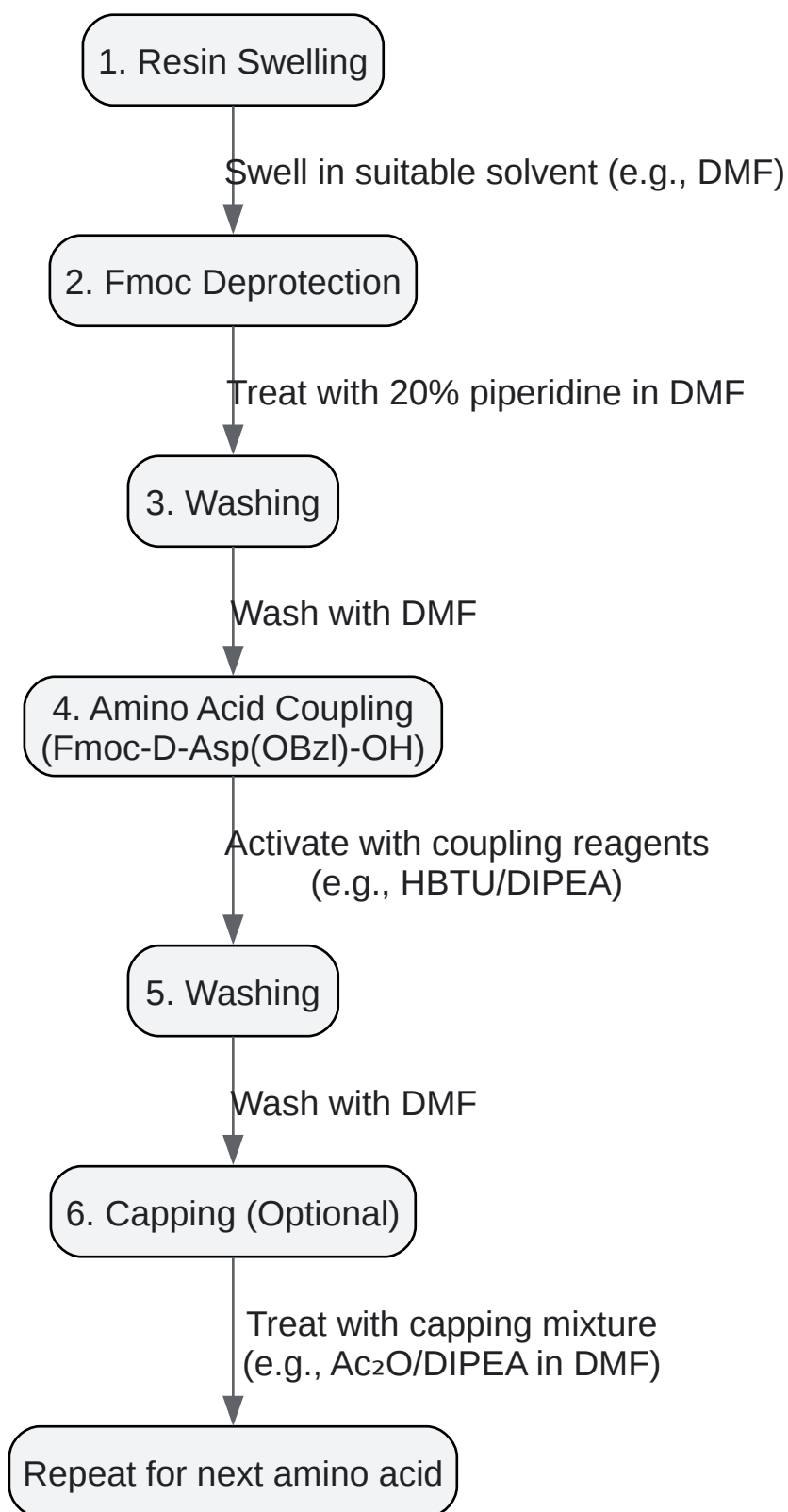
- **Fmoc (9-fluorenylmethyloxycarbonyl) Group:** This base-labile protecting group shields the α -amine of the amino acid. Its removal under mild basic conditions, which do not affect the acid-labile side-chain protecting groups, is a cornerstone of Fmoc-based SPPS.
- **Benzyl (Bzl) Ester:** The benzyl ester protects the β -carboxyl group on the aspartic acid side chain. This prevents unwanted side reactions during peptide chain elongation. The benzyl group is typically removed at the final stage of peptide synthesis using strong acid cleavage.

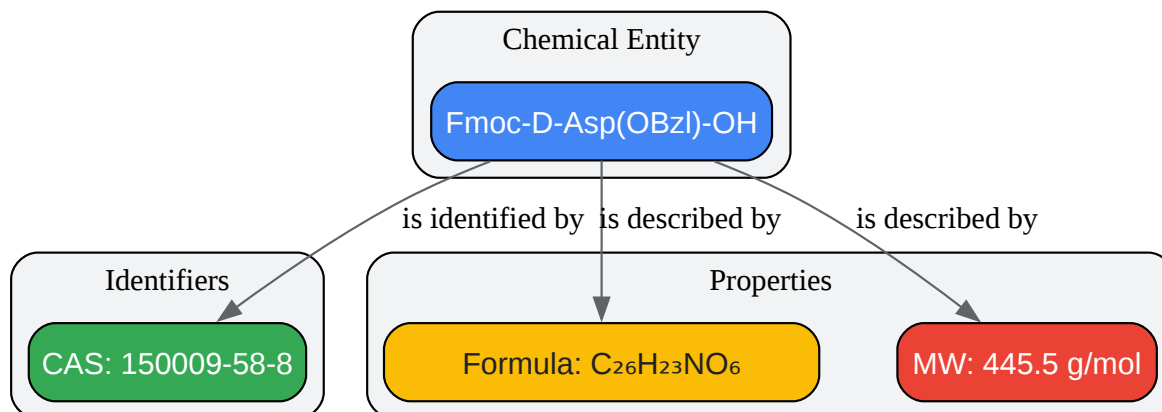
The D-configuration of the chiral center is of particular importance in the design of peptide-based therapeutics. Incorporating D-amino acids can significantly enhance the proteolytic stability of peptides, thereby increasing their in vivo half-life and therapeutic efficacy.

Experimental Protocols

While specific experimental protocols are highly dependent on the target peptide sequence and the scale of the synthesis, a generalized workflow for the incorporation of **Fmoc-D-Asp(OBzl)-OH** in Fmoc-SPPS is outlined below.

General Workflow for **Fmoc-D-Asp(OBzl)-OH** Coupling in SPPS





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